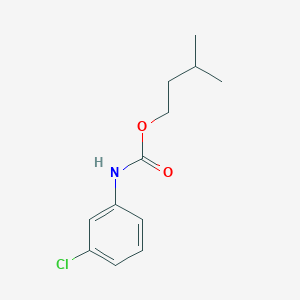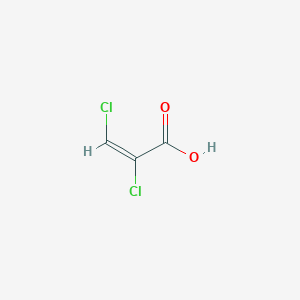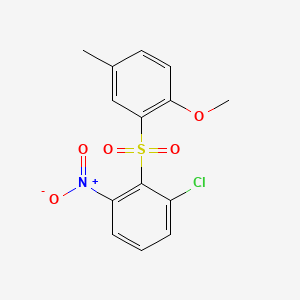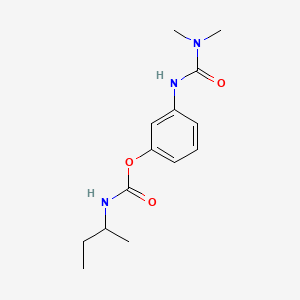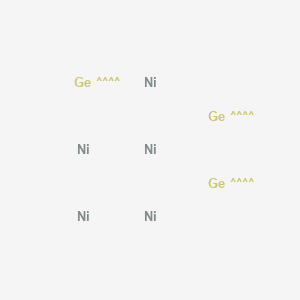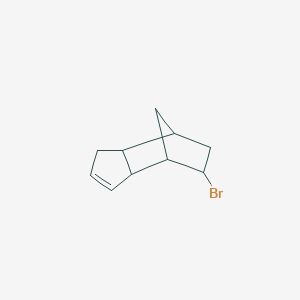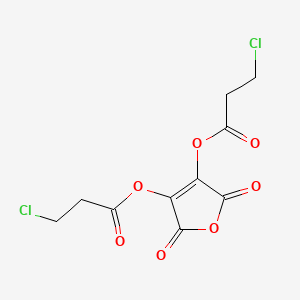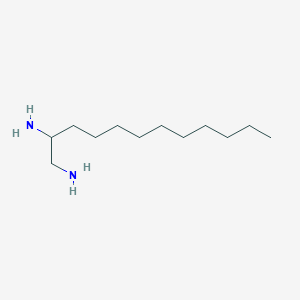
Palladium--scandium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–scandium (3/1) is an intermetallic compound consisting of three parts palladium and one part scandium. This compound is known for its unique properties, which arise from the combination of palladium’s catalytic abilities and scandium’s lightweight and high-strength characteristics. The compound is of significant interest in various fields, including catalysis, materials science, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of palladium–scandium (3/1) typically involves high-temperature methods such as arc melting or induction melting. These processes require precise control of temperature and atmosphere to ensure the correct stoichiometry and phase formation. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–scandium (3/1) may involve the use of molten salt electrolysis or chemical vapor deposition. These methods allow for the large-scale synthesis of the compound with high purity and uniformity. The choice of method depends on the desired application and the required properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Palladium–scandium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and scandium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–scandium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Palladium oxide and scandium oxide.
Reduction: Metallic palladium and scandium.
Substitution: Various intermetallic compounds depending on the substituent.
Scientific Research Applications
Palladium–scandium (3/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Studied for its anticancer properties and potential use in targeted therapies.
Industry: Utilized in the production of high-strength, lightweight alloys for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of palladium–scandium (3/1) in catalytic processes involves the activation of reactants on the surface of the compound. Palladium atoms provide active sites for the adsorption and activation of reactants, while scandium atoms enhance the stability and durability of the catalyst. The compound’s unique electronic structure facilitates various catalytic pathways, including oxidative addition, reductive elimination, and ligand exchange.
Comparison with Similar Compounds
Palladium–scandium (1/1): Another intermetallic compound with different stoichiometry and properties.
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of scandium.
Palladium–lanthanum (3/1): Another analogous compound with lanthanum.
Uniqueness: Palladium–scandium (3/1) is unique due to its combination of palladium’s catalytic properties and scandium’s lightweight and high-strength characteristics. This makes it particularly suitable for applications requiring both high catalytic activity and structural integrity.
Properties
CAS No. |
12671-52-2 |
|---|---|
Molecular Formula |
Pd3Sc |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
palladium;scandium |
InChI |
InChI=1S/3Pd.Sc |
InChI Key |
AEQGCJPUBALRKW-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)


